3-Hydroxy-8,9-dimethoxycoumestan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-8,9-dimethoxy-[1]benzofuro[3,2-c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c1-20-13-6-10-12(7-14(13)21-2)22-16-9-4-3-8(18)5-11(9)23-17(19)15(10)16/h3-7,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLPURDVDNBFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(O2)C4=C(C=C(C=C4)O)OC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200518 | |
| Record name | 6H-Benzofuro(3,2-c)(1)benzopyran-6-one, 3-hydroxy-8,9-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxy-8,9-dimethoxycoumestan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5252-40-4 | |
| Record name | 3-Hydroxy-8,9-dimethoxy-6H-benzofuro[3,2-c][1]benzopyran-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5252-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6H-Benzofuro(3,2-c)(1)benzopyran-6-one, 3-hydroxy-8,9-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005252404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6H-Benzofuro(3,2-c)(1)benzopyran-6-one, 3-hydroxy-8,9-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-8,9-dimethoxycoumestan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
306 °C | |
| Record name | 3-Hydroxy-8,9-dimethoxycoumestan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation, Identification, and Natural Distribution
Plant-Based Natural Occurrence and Habitat
Coumestans are found in a variety of plant families, with a notable presence in the Asteraceae and Fabaceae families. While the specific compound 3-Hydroxy-8,9-dimethoxycoumestan has been identified, its documented presence in the subsequently mentioned plant species is not extensively reported in the available scientific literature.
The Fabaceae family is a well-known source of coumestans. However, the specific isolation of this compound from Medicago sativa (alfalfa), Melilotus messanensis (sweet clover), or Myroxylon balsamum (Balsam of Peru) has not been definitively documented in the reviewed literature. Medicago sativa is a known source of the coumestan (B1194414), coumestrol (B1669458). The whole plant of M. messanensis is reported to be a source of coumestan-type coumarins nih.gov. Myroxylon balsamum is a source of various phenolic compounds, and its resin is used to produce Balsam of Peru researchgate.net.
While the direct isolation of this compound from the aforementioned plants is not confirmed, structurally similar coumestans have been isolated from other species within the Fabaceae family.
From the roots of Ononis vaginalis, a related compound, 3-hydroxy-4,9-dimethoxycoumestan, has been isolated.
A phytochemical investigation of the roots, leaves, and stem bark of Millettia lasiantha led to the isolation of a novel coumestan, 3,8-dihydroxy-7,9-dimethoxycoumestan. The genus Millettia is known to be a rich source of isoflavonoids and other phenolic compounds researchgate.net. Various species of this genus have been found to contain a diverse array of flavonoids, isoflavonoids, chalcones, and rotenoids.
Methodologies for Extraction and Purification from Natural Sources
The extraction and purification of coumestans from plant materials involve a series of steps designed to isolate these compounds from a complex mixture of plant metabolites.
Solvent extraction is a fundamental technique for isolating bioactive compounds from plant materials. The choice of solvent is crucial and is based on the polarity of the target compounds. For coumestans, which are moderately polar, various solvents and techniques are employed.
Common Solvent Extraction Techniques:
| Extraction Technique | Description | Solvents Commonly Used for Coumestans and Flavonoids |
| Maceration | Soaking the plant material in a solvent at room temperature for a specified period. | Ethanol, Methanol (B129727), Acetone, Ethyl acetate, Water, or mixtures thereof. |
| Soxhlet Extraction | Continuous extraction of the plant material with a refluxing solvent, allowing for efficient extraction with a smaller volume of solvent. | Hexane, Ethanol, Methanol. |
| Ultrasound-Assisted Extraction (UAE) | Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to increased extraction efficiency and reduced extraction time. | Ethanol, Methanol, Water, and their mixtures. |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and plant material, accelerating the extraction process. | Ethanol, Methanol, Water, and their mixtures. |
| Accelerated Solvent Extraction (ASE) | Uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. | Similar to other techniques, but under high pressure. |
For the extraction of flavonoids and related phenolic compounds, including coumestans, alcohol-water mixtures are often utilized. For instance, 70% methanol has been shown to be an efficient solvent for extracting flavonoids via maceration. The selection of the solvent system is optimized to maximize the yield of the target coumestans while minimizing the co-extraction of undesirable compounds.
Following initial extraction, the crude extract contains a mixture of various compounds. Chromatographic techniques are essential for the separation and purification of the desired coumestans.
Common Chromatographic Techniques for Coumestan Purification:
| Chromatographic Technique | Principle of Separation | Stationary Phase | Mobile Phase |
| Column Chromatography (CC) | Separation based on the differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through. | Silica (B1680970) gel, Alumina (B75360), Sephadex | Gradients of non-polar to polar solvents (e.g., hexane, ethyl acetate, methanol). |
| High-Performance Liquid Chromatography (HPLC) | A high-pressure version of column chromatography that allows for high-resolution separations and is often used for final purification and analysis. | Reversed-phase (C18), Normal-phase (silica) | Acetonitrile, Methanol, Water, often with modifiers like formic acid or acetic acid. |
| Thin-Layer Chromatography (TLC) | A simple and rapid analytical technique used to monitor the progress of a separation and to identify compounds by their retention factor (Rf). | Silica gel or alumina coated on a plate | Various solvent systems depending on the polarity of the compounds. |
| Counter-Current Chromatography (CCC) | A liquid-liquid partition chromatography technique that avoids the use of a solid support, minimizing irreversible adsorption of the sample. | Biphasic solvent systems (e.g., n-heptane-ethyl acetate-methanol-water). | One phase of the biphasic system is used as the mobile phase. |
The purification of coumestans from a plant extract typically involves an initial fractionation by column chromatography over silica gel. The resulting fractions are then analyzed by TLC or HPLC. Fractions containing the target compound are then further purified using preparative HPLC or other high-resolution chromatographic methods to yield the pure coumestan.
Chromatographic Separation Strategies
Column Chromatography (e.g., Silica Gel, Sephadex LH-20)
Initial purification of coumestans is often achieved using column chromatography with silica gel as the stationary phase. This technique separates compounds based on their polarity. A gradient elution system, starting with non-polar solvents and gradually increasing in polarity, is commonly used to separate different classes of compounds. For further purification, especially to separate closely related coumestans, Sephadex LH-20 column chromatography is frequently employed. This method separates molecules based on their size and polarity, with elution typically carried out using solvents like methanol.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the final purification and isolation of coumestans to a high degree of purity. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile, often in a gradient elution mode, is a standard method for obtaining pure coumestan compounds.
Spectroscopic Elucidation of Isolated Structures
The definitive identification of an isolated natural product like this compound relies on a combination of spectroscopic methods to determine its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound (Note: This is a predictive table based on general coumestan structures and not from experimental data.)
| Atom No. | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) |
| 1 | ~110.0 | - |
| 2 | ~145.0 | ~7.8 (d, J=8.5) |
| 3 | ~150.0 | - |
| 4 | ~115.0 | ~7.0 (d, J=8.5) |
| 4a | ~120.0 | - |
| 6 | ~160.0 | - |
| 6a | ~112.0 | - |
| 7 | ~100.0 | ~6.9 (s) |
| 8 | ~148.0 | - |
| 9 | ~149.0 | - |
| 10 | ~105.0 | ~7.2 (s) |
| 11a | ~155.0 | - |
| 11b | ~122.0 | - |
| 3-OH | - | ~9.5 (s) |
| 8-OCH₃ | ~56.0 | ~3.9 (s) |
| 9-OCH₃ | ~56.5 | ~4.0 (s) |
Mass Spectrometry (MS) Techniques (e.g., UHPLC-MS, LC-ESI-qTOF-MS, UPLC-ESI-IM-ToF-MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are commonly coupled with liquid chromatography (LC) to analyze purified compounds. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. While specific experimental fragmentation data for this compound is not available, predicted data can be found in chemical databases.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Adduct | Predicted m/z |
| Positive | [M+H]⁺ | 313.0707 |
| Positive | [M+Na]⁺ | 335.0526 |
| Negative | [M-H]⁻ | 311.0561 |
Ultraviolet (UV) and Infrared (IR) Spectroscopy
UV spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the chromophore system present in coumestans. The UV spectrum of a coumestan typically shows several absorption bands.
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic IR absorption bands would be expected for the hydroxyl group (O-H stretch), the aromatic rings (C=C stretch), the lactone carbonyl group (C=O stretch), and the ether linkages (C-O stretch).
Table 3: Expected UV and IR Absorption Maxima for this compound (Note: This is a predictive table based on general coumestan structures and not from experimental data.)
| Spectroscopy | Expected Maxima |
| UV (in MeOH) λmax (nm) | ~250, 310, 350 |
| IR νmax (cm⁻¹) | ~3400 (O-H), ~1700 (C=O, lactone), ~1600, 1500 (C=C, aromatic), ~1200, 1050 (C-O, ether) |
Synthetic Chemistry and Chemical Derivatization
Advanced Synthetic Approaches
The core structure of 3-hydroxy-8,9-dimethoxycoumestan is achiral. The planar aromatic nature of the coumestan (B1194414) ring system means that unless chiral centers are introduced through substitution or reduction, the molecule does not exhibit enantiomerism. As such, direct chiral synthesis of this compound itself is not a relevant concept.
However, the broader class of isoflavonoids, to which coumestans belong, includes many chiral compounds, such as pterocarpans and isoflavans. The stereochemistry of these related molecules is crucial for their biological activity. Methodologies developed for the asymmetric synthesis of these related compounds could theoretically be adapted to produce chiral derivatives of this compound.
General strategies for inducing chirality in flavonoid synthesis often rely on asymmetric catalysis. Organocatalysis, for instance, has been successfully employed in the asymmetric synthesis of various coumarin (B35378) derivatives. beilstein-journals.org Techniques such as asymmetric Michael additions to α,β-unsaturated enones, catalyzed by chiral amines or squaramide derivatives, can create stereogenic centers with high enantiomeric excess. beilstein-journals.org Similarly, asymmetric domino reactions have been developed for the synthesis of dihydrocoumarins featuring all-carbon quaternary stereocenters. nih.gov
In the context of compounds structurally related to coumestans, asymmetric transfer hydrogenation (ATH) has proven to be a powerful tool for establishing the stereochemistry of isoflavan-4-ols, which are key precursors to chiral pterocarpans. While specific application to 8,9-dimethoxy substituted systems is not extensively documented in readily available literature, this method represents a viable theoretical pathway to chiral analogues.
Should the coumestan core of this compound be a target for stereoselective reduction to an isoflavan (B600510) or pterocarpan (B192222) structure, the following stereochemical considerations would become paramount:
Diastereoselectivity: The formation of the two chiral centers at the B/C ring junction would need to be controlled to favor either the cis or trans diastereomer, as this profoundly impacts the three-dimensional shape and biological function of the molecule.
Enantioselectivity: For each diastereomer, a chiral catalyst or auxiliary would be required to produce a single enantiomer (e.g., (6aR,11aR) vs. (6aS,11aS) for a pterocarpan).
While no direct research on the chiral synthesis of a substituted this compound has been identified, the synthesis of the achiral parent compound has been reported. A notable method involves the copper-catalyzed intramolecular cross-dehydrogenative C-O coupling of 2'-hydroxyl-3-arylcoumarins. researchgate.net This approach provides a route to various coumestans, including the 8,9-dimethoxy substituted scaffold. researchgate.net
Table of Synthetic Precursors and Reagents for Related Chiral Syntheses
| Compound/Reagent Class | Role in Synthesis | Potential Chiral Outcome | Reference |
| 4-Hydroxycoumarins | Starting material | Michael adducts with new stereocenters | beilstein-journals.org |
| α,β-Unsaturated enones | Michael acceptor | Chiral warfarin-type compounds | beilstein-journals.org |
| 2-Hydroxynitrostyrenes | Starting material | Spiro-dihydrocoumarins with quaternary stereocenters | nih.gov |
| Chiral amine-thiourea catalysts | Organocatalyst | Enantioselective Michael-acetalization | nih.gov |
| 2'-Hydroxyl-3-arylcoumarins | Precursor | Achiral coumestan synthesis via cyclization | researchgate.net |
| Copper(II) Acetate | Catalyst | Dehydrogenative C-O coupling | researchgate.net |
Biological Activity and Mechanistic Pharmacology
In Vitro Biological Activities
The unique structural characteristics of coumestans, featuring a fused furan (B31954) and chromenone core, underpin their diverse pharmacological effects observed in laboratory settings.
The antioxidant capacity of coumestans is a well-documented phenomenon, attributed to their ability to scavenge free radicals and chelate metal ions. Assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and cupric reducing antioxidant capacity (CUPRAC) are standard methods to evaluate this potential.
While specific data for 3-Hydroxy-8,9-dimethoxycoumestan is not available, studies on other coumestans have demonstrated significant antioxidant activity. The antioxidant properties are influenced by the substitution pattern on the coumestan (B1194414) scaffold. For instance, extracts of Filago germanica, containing this compound, showed notable reducing power in the CUPRAC assay, with the methanol (B129727) extract of the aerial parts being particularly potent. sci-hub.se The presence of phenolic hydroxyl groups is a key determinant of antioxidant activity.
Metal chelation is another mechanism through which coumestans can exert antioxidant effects by binding to transition metals like iron and copper, which can otherwise catalyze the formation of reactive oxygen species.
Coumestans have been investigated for their ability to inhibit a variety of enzymes involved in different physiological and pathological processes.
Inhibition of carbohydrate-metabolizing enzymes such as α-amylase is a key strategy in the management of hyperglycemia. Extracts of Filago germanica, which contains this compound, were assessed for their α-amylase inhibitory activity. sci-hub.se However, the specific inhibitory activity of the pure compound was not reported.
Tyrosinase and lipoxygenase are enzymes involved in melanin (B1238610) synthesis and inflammation, respectively. Their inhibition is of interest for cosmetic and therapeutic applications. Filago germanica extracts, containing this compound, have been tested for their inhibitory effects on both tyrosinase and lipoxygenase. sci-hub.se While the extracts showed activity, the contribution of individual components remains to be elucidated.
A significant area of research has been the evaluation of coumestan derivatives as inhibitors of Polyketide Synthase 13 (Pks13), an enzyme essential for the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis. The inhibition of Pks13 represents a promising strategy for the development of new anti-tuberculosis drugs.
Several studies have identified coumestans as a novel class of Pks13 inhibitors. These compounds have shown potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. The mechanism of action involves targeting the thioesterase domain of Pks13. Structure-activity relationship studies have been conducted to optimize the antitubercular potency and improve the pharmacokinetic profiles of these coumestan-based inhibitors.
The potential of coumestans to inhibit the proliferation of cancer cells has been explored in various studies. Extracts from Filago germanica, which include this compound, have been evaluated for their cytotoxic effects against the SW-480 colon cancer cell line. sci-hub.se However, the specific antiproliferative activity of the pure compound was not reported.
Research on other coumestans has demonstrated their potential as anticancer agents. For instance, various coumarin (B35378) derivatives have shown significant antiproliferative activity against different cancer cell lines, including those of colon cancer. The mechanisms underlying these effects are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways.
Data Tables
Table 1: Enzyme Inhibition by Coumestan Derivatives (Note: Data for this compound is not available. The following table presents data for related coumestan compounds.)
| Compound/Extract | Target Enzyme | Cell Line/Organism | IC50 / Activity |
| Filago germanica aerial-MeOH extract | α-Amylase | - | 1.18 mg ACAE/g extract |
| Filago germanica root-MeOH extract | α-Amylase | - | 0.81 mg ACAE/g extract |
| Filago germanica aerial-MeOH extract | Tyrosinase | - | 45.14 mg KAE/g extract |
| Filago germanica root-MeOH extract | Tyrosinase | - | 39.25 mg KAE/g extract |
ACAE: Acarbose equivalent; KAE: Kojic acid equivalent. Data extracted from a study on Filago germanica extracts containing this compound. sci-hub.se
Table 2: Antiproliferative Activity of Filago germanica Extracts (Note: Data for this compound is not available. The following table presents data for extracts containing the compound.)
| Extract | Cell Line | IC50 (µg/mL) |
| Filago germanica aerial-DCM extract | SW-480 (Colon Cancer) | 128.4 |
| Filago germanica root-DCM extract | SW-480 (Colon Cancer) | 185.1 |
DCM: Dichloromethane. Data extracted from a study on Filago germanica extracts containing this compound. sci-hub.se
Antiviral Properties
The antiviral potential of coumestans and related coumarin structures has been an area of significant research. nih.govscispace.com Studies have identified certain coumestans as a novel class of inhibitors against the Hepatitis C Virus (HCV). nih.govoup.com Specifically, the naturally occurring coumestan, wedelolactone (B1682273), demonstrated inhibitory activity against the HCV NS5B RNA-dependent RNA polymerase (RdRp), an enzyme critical for viral replication. nih.gov This discovery prompted the evaluation of synthetic coumestan analogues, which also showed inhibitory effects on the NS5B polymerase, suggesting a promising scaffold for developing new antiviral agents. nih.govoup.com
In addition to activity against HCV, coumarin derivatives have shown efficacy against Herpes Simplex Virus (HSV). In one study, a synthetic 3-aryl/4-(N-aryl)aminocoumarin derivative (compound 2e) displayed notable activity against both acyclovir-sensitive (KOS) and acyclovir-resistant (AR-29) strains of HSV-1. mdpi.comresearchgate.net Mechanistic investigations suggested that this compound acts on the later stages of the viral replication cycle, such as genome replication, virus assembly, or egress, presenting a different mechanism of action from the standard drug, acyclovir. mdpi.comresearchgate.net
Table 1: Antiviral Activity of Selected Coumestan and Coumarin Derivatives
| Compound/Class | Virus Target | Mechanism/Finding | Reference |
| Wedelolactone | Hepatitis C Virus (HCV) | Inhibits NS5B RNA-dependent RNA polymerase (RdRp) in the low micromolar range. | nih.govnih.gov |
| Synthetic Coumestans | Hepatitis C Virus (HCV) | Act as noncompetitive inhibitors of NS5B polymerase with respect to nucleoside triphosphates. | nih.gov |
| Coumarin Derivative (2e) | Herpes Simplex Virus-1 (HSV-1) | Active against both acyclovir-sensitive (EC₅₀ = 48.68 µM) and acyclovir-resistant (EC₅₀ = 66.26 µM) strains. | mdpi.comresearchgate.net |
| Coumarin Derivative (2e) | Herpes Simplex Virus-1 (HSV-1) | Appears to act at late stages of viral replication, such as virus egress. | mdpi.com |
Modulation of Plant Defense Responses
Coumestans, including this compound, are classified as isoflavonoids, a major group of phytoalexins. mdpi.comresearchgate.net Phytoalexins are antimicrobial compounds synthesized de novo by plants in response to stress, particularly pathogen attack. nih.gov The biosynthesis of these compounds is a key component of the plant's active defense system. frontiersin.orgfrontiersin.org
Preclinical In Vivo Efficacy and Mechanistic Investigations
Animal Model Studies for Antitubercular Activity
Recent preclinical studies have highlighted the potential of coumestan derivatives as a new class of antitubercular agents. nih.gov An optimized lead coumestan compound was evaluated in a mouse infection model of tuberculosis (TB), demonstrating significant in vivo efficacy. nih.gov In an acute monotherapy model, the compound showed dose-dependent activity, with administration at 50 mg/kg resulting in a 2.21-log₁₀ reduction in bacterial colony-forming units (CFU) in the lungs. nih.gov
Furthermore, in a chronic infection model, the coumestan compound at 25 mg/kg was effective in reducing the bacterial burden in the lungs. nih.gov These studies indicate that coumestan-based compounds are active in vivo and represent a promising new chemotype for TB treatment, active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. nih.gov Research on other coumarin-based hybrids has also identified compounds with potent activity against various TB strains, including multidrug-resistant (MDR-TB) strains. mdpi.comnih.gov
Table 2: In Vivo Antitubercular Efficacy of a Lead Coumestan Compound in a Mouse Model
| Treatment Group | Bacterial Load Reduction (log₁₀ CFU in lungs) | Study Model | Reference |
| Coumestan (12.5 mg/kg) | 0.12 | Acute Monotherapy | nih.gov |
| Coumestan (25 mg/kg) | 1.07 | Acute Monotherapy | nih.gov |
| Coumestan (50 mg/kg) | 2.21 | Acute Monotherapy | nih.gov |
| Coumestan (25 mg/kg) | 0.30 | Chronic Model | nih.gov |
Investigation of Pharmacological Targets in Animal Systems
A key aspect of preclinical research is identifying the specific molecular targets through which a compound exerts its effects. For the antitubercular activity of coumestans, the pharmacological target has been identified as Polyketide synthase 13 (Pks13). nih.gov This enzyme is essential for the synthesis of mycolic acids, which are critical components of the M. tuberculosis cell wall. nih.gov The targeting of Pks13 by coumestan derivatives was verified by the observation that bacterial mutants with alterations in the pks13 gene were resistant to the compounds. nih.gov
In the context of antiviral activity, coumestans were found to target the HCV NS5B polymerase, an enzyme vital for viral RNA replication. nih.govoup.com In broader pharmacological studies, coumestans like coumestrol (B1669458) are well-known phytoestrogens that interact with estrogen receptors (ERs). muni.czwikipedia.org In vivo studies using ovariectomized mouse models have shown that the metabolic effects of coumestrol, such as preventing body fat accumulation and hepatic steatosis, are primarily mediated through its interaction with estrogen receptor β (ERβ). nih.gov This was confirmed when the effects were nullified by an ERβ-selective antagonist. nih.gov Coumestrol has also been shown to modulate immune responses, specifically suppressing the Th1 response in a mouse model of autoimmune thyroiditis, an effect linked to its anti-estrogenic activity. nih.gov
Impact on Host-Microbe Interactions in Plant Systems
In plant systems, coumestans and related isoflavonoids play a critical role in mediating the complex interactions between the plant host and surrounding microbes. nih.govresearchgate.netapsnet.org Plants secrete these compounds from their roots into the rhizosphere, the soil region directly influenced by root activity. nih.govscispace.com These secreted molecules act as chemical signals that can shape the composition of the root microbiome. scispace.com
Studies have shown that coumarins can selectively deter pathogenic fungi while being tolerated by beneficial rhizobacteria. scispace.com This suggests that plants can use these compounds to actively cultivate a beneficial microbial community that can help protect against disease and promote growth. scispace.com Furthermore, isoflavonoids are well-documented as crucial signaling molecules for establishing symbiotic relationships between legumes and nitrogen-fixing rhizobia bacteria. frontiersin.orgfrontiersin.org They act as chemoattractants for the bacteria and activate the bacterial genes required for the formation of root nodules, where atmospheric nitrogen is converted into ammonia (B1221849) for the plant. scispace.comfrontiersin.org
Proposed Molecular Mechanisms of Action
The diverse biological activities of coumestans are a result of several distinct molecular mechanisms.
Enzyme Inhibition: A primary mechanism is the direct inhibition of key enzymes. In Mycobacterium tuberculosis, coumestans inhibit Polyketide synthase 13 (Pks13), disrupting the mycolic acid biosynthetic pathway and compromising the integrity of the bacterial cell wall, leading to a bactericidal effect. nih.gov In viruses like HCV, coumestans act as allosteric inhibitors of the NS5B RNA-dependent RNA polymerase, preventing viral genome replication. nih.govoup.com
Hormone Receptor Modulation: As phytoestrogens, coumestans like coumestrol can bind to and modulate the activity of estrogen receptors (ERα and ERβ). muni.czwikipedia.org Their structural similarity to estradiol (B170435) allows them to initiate or block estrogenic signaling pathways, influencing gene expression and cellular processes related to metabolism and immune function. wikipedia.orgnih.gov This interaction is the basis for their effects on metabolic disorders and autoimmune conditions in animal models. nih.govnih.gov
Antimicrobial Action in Plants (Phytoalexin Activity): In response to pathogen attack, plants synthesize and accumulate coumestans at the site of infection. mdpi.comfrontiersin.org These compounds act as phytoalexins, directly inhibiting the growth and reproduction of a broad spectrum of pathogenic bacteria and fungi, thereby forming a crucial part of the plant's induced defense system. researchgate.netfrontiersin.org
Radical Scavenging (Antioxidant Activity): Computational studies have elucidated the antioxidant mechanism of coumestans. bohrium.com They can neutralize harmful free radicals through mechanisms like formal hydrogen atom transfer (fHAT) in non-polar environments or sequential proton loss electron transfer (SPLET) in polar, biological media. researchgate.netbohrium.com This radical-scavenging ability is attributed to the hydroxyl groups on their aromatic rings. bohrium.com
Interference with Viral Replication Cycle: For some viruses like HSV-1, coumarin derivatives appear to interfere with the later steps of the replication process, such as the assembly of new virus particles or their egress from the host cell. mdpi.comresearchgate.net This mechanism is distinct from that of many standard antiviral drugs that target viral DNA synthesis.
Structure Activity Relationship Sar Studies
Design and Synthesis of Analogues for SAR Analysis
The design and synthesis of analogues of 3-Hydroxy-8,9-dimethoxycoumestan are fundamental to elucidating its SAR. Synthetic strategies are often designed to allow for the flexible introduction of various substituents at different positions of the coumestan (B1194414) core.
A common approach to generating coumestan analogues involves the oxidative cyclization of 3-arylcoumarins. For instance, 4-hydroxycoumarins can be reacted with various reagents to introduce different aryl groups at the 3-position. Subsequent intramolecular oxidative annulation, often mediated by reagents like iron(III) chloride (FeCl3), can then form the fused furan (B31954) ring of the coumestan system. acs.org This method allows for the synthesis of a variety of coumestan derivatives with diverse substitution patterns on both the benzofuran (B130515) and chromenone rings. acs.org
Another synthetic route involves the reaction of 4-hydroxycoumarins with catechols, which can be facilitated by enzymes to produce wedelolactone (B1682273) and its analogues under mild conditions. researchgate.net This biocatalytic approach offers an efficient way to access structurally diverse coumestans. researchgate.net Furthermore, palladium-catalyzed cascade reactions of 4-hydroxycoumarins with in situ generated arynes provide a direct pathway to the coumestan skeleton. researchgate.net
These synthetic methodologies enable the creation of a library of analogues where the hydroxyl and methoxy (B1213986) groups of this compound are altered, moved, or replaced with other functional groups. For example, analogues can be synthesized where the 3-hydroxyl group is replaced with a methoxy group or an acetamido group, or where the 8,9-dimethoxy substitution pattern is varied. google.com The biological evaluation of these synthesized analogues then provides crucial data for understanding the SAR.
| Analogue Type | Synthetic Strategy | Key Reagents/Catalysts | Purpose of Analogue |
| Varied A- and D-ring substituents | Oxidative cyclization of 3-arylcoumarins | FeCl3 | To probe the influence of different substitution patterns on biological activity. acs.org |
| Wedelolactone analogues | Enzymatic condensation | Sweet potato juice enzyme | To explore the impact of catechol and other groups on activity. researchgate.net |
| Coumestrol (B1669458) analogues | Palladium-catalyzed cascade reaction | Pd/C, NaOAc | To investigate the role of hydroxyl and other functional groups at various positions. researchgate.net |
Computational Approaches to SAR
Computational methods are increasingly employed to complement experimental SAR studies, offering insights into the molecular interactions that underpin biological activity and guiding the design of new, more potent analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For coumestan derivatives, 2D-QSAR models can be developed to predict the bioactivity of newly designed compounds. nih.govfrontiersin.org
In a typical QSAR study, a set of synthesized analogues of this compound with known biological activities (e.g., IC50 values) would be used as the training set. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include constitutional, topological, geometrical, and electronic parameters. nih.gov
Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then used to build a model that correlates the descriptors with the biological activity. frontiersin.org A statistically significant QSAR model can then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates. nih.gov For instance, a QSAR model might reveal that specific electronic properties or the presence of a hydrogen bond donor at a particular position are crucial for high activity.
Molecular Docking and Dynamics Simulations for Target Interaction Analysis
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the binding of a ligand to its biological target at an atomic level. nih.govresearchgate.net These methods can provide detailed insights into the binding mode, interaction energies, and conformational changes that occur upon binding. frontiersin.orgmdpi.commdpi.com
Molecular Docking:
Molecular docking studies can be performed to predict the preferred binding orientation of this compound and its analogues within the active site of a target protein. frontiersin.orgmdpi.com For example, if the target is an enzyme, the coumestan would be docked into its catalytic pocket. The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity. nih.gov
A docking study of coumestrol analogues with the estrogen receptor (ER) has shown that the orientation of the molecule within the binding pocket is directed by the position of the hydroxyl groups. google.com The 3-hydroxyl group, for instance, can form a crucial hydrogen bond with a specific amino acid residue, such as His475 in ERβ, anchoring the molecule in a favorable orientation for activity. google.com The methoxy groups can also contribute to binding through hydrophobic interactions with nearby amino acid residues. google.com
Molecular Dynamics Simulations:
Molecular dynamics simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of its stability and the characterization of the conformational changes that may occur. researchgate.netmdpi.comnih.govnih.gov An MD simulation starts with the docked complex and simulates the movements of all atoms in the system over a certain period, typically nanoseconds to microseconds. mdpi.comnih.gov
Identification of Key Pharmacophoric Features
Through the integration of synthetic SAR studies and computational modeling, the key pharmacophoric features of this compound responsible for its biological activity can be identified. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a biological response. nih.govdergipark.org.tr
Role of Hydroxyl and Methoxy Substituents in Biological Activity
The hydroxyl and methoxy groups on the coumestan scaffold play a critical role in determining its biological activity. nih.govnih.govresearchgate.net
The 3-hydroxyl group is often a key hydrogen bond donor, enabling the molecule to anchor to a specific site on its target protein. google.comontosight.aimdpi.com The presence and position of hydroxyl groups can significantly influence the binding affinity and selectivity of coumestans. nih.gov For example, in the context of estrogen receptor binding, the 3-hydroxyl group of coumestrol is crucial for its estrogenic activity. google.com The removal or modification of this group can lead to a significant decrease in potency.
| Substituent | Position | Primary Role in Biological Activity | Type of Interaction |
| Hydroxyl | 3 | Hydrogen bond donor, anchoring to target | Hydrogen bonding |
| Methoxy | 8 | Hydrophobic interactions, modulation of lipophilicity | Van der Waals, Hydrophobic |
| Methoxy | 9 | Hydrophobic interactions, modulation of lipophilicity | Van der Waals, Hydrophobic |
Significance of the Fused Ring System and Aromaticity
The rigid, planar, and aromatic nature of the fused four-ring system of coumestans is a critical determinant of their biological activity. researchgate.netcymitquimica.com This tetracyclic scaffold provides a specific three-dimensional shape that allows for effective interaction with the binding sites of various biological targets.
Influence of Stereochemistry on Biological Efficacy
Extensive literature searches did not yield specific research findings or data tables detailing the influence of stereochemistry on the biological efficacy of this compound. While the broader class of coumestans, to which this compound belongs, is known to exhibit a range of biological activities, and stereochemistry is a recognized factor in the efficacy of many natural products, specific studies isolating or synthesizing different stereoisomers of this compound and comparing their biological effects appear to be unavailable in the reviewed scientific literature.
Therefore, a detailed analysis and data table for the structure-activity relationship concerning the stereochemistry of this compound cannot be provided at this time. Further research in this specific area is required to elucidate the potential differential effects of its possible stereoisomers.
Advanced Analytical Methodologies and Bioanalytical Applications
Quantification of 3-Hydroxy-8,9-dimethoxycoumestan in Complex Matrices
Analyzing this compound in complex matrices such as plant tissues, herbal formulations, or biological fluids presents significant challenges due to the presence of numerous interfering compounds. Overcoming these challenges requires highly selective and sensitive analytical methods.
UHPLC-MS/MS and LC-MS/MS Method Development for Trace Analysis
Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) are the gold standards for the quantitative analysis of target compounds in complex mixtures. mdpi.com These techniques offer excellent chromatographic resolution, high sensitivity, and specificity, making them ideal for the trace analysis of this compound. nih.govnih.gov
The development of a robust UHPLC-MS/MS or LC-MS/MS method involves several critical steps. Initially, the chromatographic conditions, such as the choice of the stationary phase (column), mobile phase composition, and gradient elution program, are optimized to achieve efficient separation of the analyte from matrix components. lcms.cz Subsequently, the mass spectrometry parameters are fine-tuned to ensure sensitive and specific detection.
For quantitative analysis using tandem mass spectrometry, the Multiple Reaction Monitoring (MRM) mode is commonly employed due to its high selectivity and sensitivity. nih.gov This involves the selection of a specific precursor ion (typically the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻) of this compound in the first quadrupole (Q1). This precursor ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3).
The optimization process includes adjusting parameters such as collision energy and cone voltage to maximize the signal intensity of the product ions. nih.gov The selection of unique precursor-to-product ion transitions is crucial for the unequivocal identification and quantification of the target analyte, minimizing the potential for interference from other compounds in the matrix. researchgate.net
Table 1: Illustrative MRM Parameters for a Hypothetical LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 315.05 | 299.05 | 25 |
| Internal Standard (e.g., Coumestrol-d8) | 275.09 | 247.08 | 30 |
Note: The values presented in this table are hypothetical and serve for illustrative purposes only. Actual parameters would need to be determined experimentally.
To ensure the accuracy and reliability of quantitative results, an internal standard (IS) is typically used in LC-MS/MS analysis. The ideal internal standard should have similar physicochemical properties and ionization efficiency to the analyte of interest. Stable isotope-labeled analogs of the analyte are considered the most suitable internal standards as they co-elute with the analyte and experience similar matrix effects.
The use of an internal standard helps to compensate for variations in sample preparation, injection volume, and instrument response. nih.gov The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct the calibration curve and to quantify the analyte in unknown samples, thereby improving the precision and accuracy of the method. nih.gov
High-Resolution Mass Spectrometry for Metabolomic Profiling (e.g., LC-ESI-qTOF-MS, UPLC-ESI-IM-ToF-MS)
High-Resolution Mass Spectrometry (HRMS) techniques, such as Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-qTOF-MS) and Ultra-Performance Liquid Chromatography-Electrospray Ionization-Ion Mobility-Time-of-Flight Mass Spectrometry (UPLC-ESI-IM-ToF-MS), are powerful tools for metabolomic profiling. nih.govmdpi.com These methods provide accurate mass measurements with high resolution, enabling the determination of the elemental composition of detected ions. thermofisher.com
In the context of this compound, HRMS is invaluable for its unambiguous identification in complex plant extracts or biological samples, especially when authentic standards are not available. frontiersin.orgnih.gov The high mass accuracy allows for the differentiation of compounds with the same nominal mass but different elemental compositions. Furthermore, the fragmentation patterns obtained in MS/MS mode provide structural information that aids in the tentative identification of the compound and its metabolites. mdpi.com UPLC-ESI-IM-ToF-MS adds another dimension of separation based on the ion's size and shape (ion mobility), which can help to resolve isomeric compounds that are not separated by chromatography alone.
Application in Phytochemical and Metabolomic Studies
The advanced analytical methodologies described above are instrumental in various phytochemical and metabolomic investigations involving this compound.
Chemo-profiling of Plant Extracts and Bio-guided Fractionation
Chemo-profiling, or the comprehensive chemical analysis of a plant extract, is essential for understanding its composition and potential biological activities. researchgate.net Techniques like LC-ESI-qTOF-MS are employed to generate a detailed chemical fingerprint of the extract, allowing for the tentative identification of numerous constituents, including this compound. mdpi.comnih.gov
Bio-guided fractionation is a process used to isolate bioactive compounds from a natural source. nih.gov This process involves separating the crude extract into fractions and testing each fraction for a specific biological activity. nih.govindexcopernicus.com The active fractions are then subjected to further separation until a pure, active compound is isolated. mdpi.com Throughout this process, analytical techniques like LC-MS are used to monitor the chemical composition of the fractions and to identify the compounds that are likely responsible for the observed bioactivity. The presence and relative abundance of this compound in active fractions would guide its targeted isolation.
Metabolomics for Understanding Biological Processes (e.g., Plant Symbiosis)
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens through which to view the intricate biochemical interactions in biological systems. In the context of plant science, untargeted and targeted metabolomics have been instrumental in elucidating the roles of specialized metabolites in processes such as symbiosis and defense.
Recent research has highlighted the involvement of this compound in the complex interactions between legumes and soil microbes. A study investigating the response of the model legume Medicago truncatula to inoculation with the oomycete Pythium oligandrum, a known biocontrol agent, revealed significant changes in the root metabolome. Using a liquid chromatography-mass spectrometry (LC-MS) based metabolomics approach, researchers identified a strong induction in the accumulation of this compound in the roots of plants treated with P. oligandrum. nih.gov This finding suggests a role for this coumestan (B1194414) in the plant's defense response, which is often intertwined with symbiotic signaling pathways.
In another study focusing on different lucerne (Medicago sativa) cultivars, untargeted metabolomic profiling using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) annotated the presence of this compound. csu.edu.au This research aimed to characterize the phyto-oestrogen content, including coumestans, which can be influenced by various factors including plant-microbe interactions in the rhizosphere. The annotation of this compound in lucerne further supports its relevance in the metabolic landscape of leguminous plants.
These metabolomics studies are pivotal in generating hypotheses about the function of specialized metabolites like this compound in biological processes. The data generated from such untargeted analyses pave the way for more focused, quantitative studies to precisely determine the compound's concentration and dynamics during plant symbiosis and other interactions.
| Compound | Plant Species | Biological Context | Analytical Technique | Key Finding |
| This compound | Medicago truncatula | Response to Pythium oligandrum inoculation | LC-MS | Strong accumulation in roots, suggesting a role in plant defense. nih.gov |
| This compound | Medicago sativa (lucerne) | Phyto-oestrogen profiling | UHPLC-QToF-MS | Annotated as a constituent of lucerne cultivars. csu.edu.au |
Chromatographic Techniques for Purity Assessment and Quantification in Research Samples
Chromatographic methods are indispensable for the isolation, purity assessment, and quantification of this compound from natural product extracts and other research samples. High-performance liquid chromatography (HPLC) is the most widely used technique, often coupled with various detectors for enhanced sensitivity and specificity.
For the quantification of this compound in plant root extracts, a specific LC-MS method has been successfully employed. nih.gov This method utilizes a reversed-phase C18 column to separate the compound from other metabolites. The separation is achieved using a gradient elution with a mobile phase consisting of water and acetonitrile, both acidified with formic acid to improve peak shape and ionization efficiency.
Table of Chromatographic Conditions for the Analysis of this compound in Plant Extracts
| Parameter | Description |
|---|---|
| Chromatography System | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with 0.05% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.05% Formic Acid |
| Gradient Elution | A time-programmed gradient from high aqueous to high organic content |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detection | Mass Spectrometry |
The purity of an isolated or synthesized sample of this compound can be assessed using HPLC with a diode-array detector (DAD) or a UV detector. This allows for the detection of any potential impurities by observing extraneous peaks in the chromatogram. The spectral data from a DAD can further help in identifying the nature of these impurities by comparing their UV spectra with that of the main compound.
The principles for the analysis of related isoflavonoids and coumestans are also applicable. These methods typically involve reversed-phase HPLC on C18 columns with mobile phases composed of acetonitrile, methanol (B129727), and water, often with the addition of acids like acetic or formic acid to ensure sharp peaks. nih.govbas.bg Detection is commonly performed using UV absorbance, with wavelengths selected based on the compound's absorption maxima, or by mass spectrometry for higher sensitivity and structural confirmation.
The robustness of these chromatographic techniques is essential for ensuring the quality and reliability of research data. Accurate quantification and purity assessment are fundamental for any subsequent biological assays or structural elucidation studies involving this compound.
Future Research Trajectories and Conceptual Applications
Elucidation of Additional Biological Activities and Targets
3-Hydroxy-8,9-dimethoxycoumestan, also known as medicagol (B191801), has been primarily recognized for its role as a phytoalexin with established antifungal properties. annualreviews.org However, the full spectrum of its biological activities remains an area ripe for exploration. Future research should pivot towards a broader screening of this compound against a diverse array of biological targets to uncover novel therapeutic potentials.
Initial studies have shown that coumestans, the class of compounds to which medicagol belongs, possess a wide range of pharmacological activities. These include anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, and antioxidant effects. nih.gov For instance, some coumestans have demonstrated the ability to inhibit the replication of the Hepatitis C virus (HCV) by targeting the NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. nih.gov This suggests that medicagol could be investigated for similar antiviral properties.
Furthermore, the structural similarity of coumestans to phytoestrogens implies potential interactions with nuclear receptors and other hormone-related signaling pathways. nih.govmdpi.com A comprehensive investigation into medicagol's activity on various cellular targets is warranted. Modern computational approaches, such as molecular docking and network pharmacology, can be employed to predict potential protein targets. researchgate.netnih.gov These in silico methods can help prioritize experimental validation, accelerating the discovery of new bioactivities. researchgate.netnih.gov For example, a study on isoegomaketone (B1240414) used network pharmacology to identify 48 potential target genes related to processes like inflammation and tumor formation. nih.gov A similar approach for medicagol could reveal previously unknown mechanisms of action.
Systematic screening against panels of enzymes, receptors, and ion channels could reveal unexpected activities. For example, some coumarin (B35378) derivatives have been found to inhibit kinases like PI3K/AKT, which are crucial in cancer cell signaling. mdpi.com Investigating medicagol's effect on such pathways could open new avenues for its application in oncology.
Exploration of Biosynthetic Pathways and Metabolic Engineering Potential
The biosynthesis of coumestans, including this compound, originates from the phenylpropanoid pathway, a major route for the production of various secondary metabolites in plants. researchgate.net Isoflavonoids, such as daidzein, serve as key precursors which undergo a series of enzymatic modifications, including hydroxylation, methylation, and cyclization, to form the characteristic coumestan (B1194414) core. researchgate.netnih.govresearchgate.net While the general pathway is understood, the specific enzymes and regulatory mechanisms governing the final steps to produce medicagol are not fully elucidated.
Future research should focus on identifying and characterizing the "missing link" enzymes in the medicagol biosynthetic pathway. frontiersin.org This involves a combination of transcriptomics, proteomics, and metabolomics to identify candidate genes and proteins that are upregulated during medicagol production, for instance, in response to fungal elicitors. jordan.im Techniques like virus-induced gene silencing or CRISPR-Cas9-mediated knockout can then be used to validate the function of these candidate enzymes in vivo.
Understanding the complete biosynthetic pathway is the first step towards harnessing its potential through metabolic engineering. rsc.org The goal of metabolic engineering is to optimize the production of desired compounds in a heterologous host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). researchgate.net These microbial systems offer several advantages over plant-based production, including faster growth rates, scalability, and easier purification. researchgate.net
By introducing the identified biosynthetic genes into a microbial chassis, it is possible to create "cell factories" for the sustainable production of medicagol. nih.gov This approach has been successfully applied to other complex plant-derived molecules. researchgate.net Furthermore, metabolic flux analysis (MFA) can be used to understand and optimize the flow of metabolites through the engineered pathways, maximizing the yield of the final product. nih.gov The ability to produce medicagol and its precursors in engineered microbes would not only provide a reliable supply for further research and potential commercial applications but also allow for the creation of novel derivatives through the introduction of modifying enzymes from other organisms.
Rational Design and Synthesis of Potent Analogues for Specific Bioactivities
The core structure of this compound provides a versatile scaffold for chemical modification to enhance its biological activities or to develop new ones. nih.gov Rational drug design, aided by computational modeling, can guide the synthesis of analogues with improved potency and target specificity. researchgate.netnih.gov
Structure-activity relationship (SAR) studies are crucial in this endeavor. nih.gov By systematically modifying the functional groups on the coumestan skeleton—such as the hydroxyl and methoxy (B1213986) groups—and evaluating the biological activity of the resulting analogues, researchers can determine which parts of the molecule are essential for its effects. For example, studies on other coumarin derivatives have shown that the type and position of substituents significantly influence their antitubercular or anticancer activities. mdpi.comnih.gov
Computational docking can be used to simulate how different analogues bind to a specific protein target. nih.gov This allows for the in silico screening of a large number of virtual compounds, prioritizing the synthesis of those predicted to have the strongest interactions. researchgate.net For instance, the binding energies of coumestan derivatives to the HCV NS5B polymerase were calculated to correlate with their inhibitory activity. nih.gov
The synthesis of these rationally designed analogues can be achieved through various organic chemistry methodologies. mdpi.com Methods for the synthesis of the pterocarpan (B192222) skeleton, a related class of compounds, can be adapted for coumestan synthesis. researchgate.net The development of efficient and flexible synthetic routes is key to creating a diverse library of medicagol analogues for biological screening. wustl.edu This approach of combining computational design with chemical synthesis holds significant promise for developing novel therapeutic agents based on the this compound scaffold. researchgate.net
Role in Agricultural Science and Crop Improvement
As a phytoalexin, this compound is naturally produced by certain plants, such as alfalfa (Medicago sativa), in response to pathogen attack. annualreviews.orgacs.org This inherent antimicrobial activity makes it a compound of significant interest for agricultural applications. Future research should focus on leveraging this natural defense mechanism for crop improvement and the development of novel, environmentally friendly crop protection strategies.
One key area of investigation is the potential to enhance the production of medicagol in susceptible crop plants through genetic engineering. By identifying the key regulatory genes and transcription factors that control the medicagol biosynthetic pathway, it may be possible to engineer crops with an enhanced ability to defend themselves against fungal pathogens. jordan.im This could lead to the development of disease-resistant cultivars, reducing the reliance on synthetic fungicides. Patents related to the use of genes to increase plant yield and vigor suggest that manipulating metabolic pathways, including those for compounds like medicagol, is a viable strategy. google.com
Furthermore, understanding the spectrum of antifungal activity of medicagol against a wider range of plant pathogens is essential. Research could explore its efficacy against economically important diseases affecting major crops. This knowledge could inform its potential use as a natural fungicide, either through direct application or by encouraging its production in plants.
The role of medicagol in plant signaling and its interaction with other defense pathways also warrants further study. Phytoalexin biosynthesis is often part of a complex, integrated defense response. nih.gov Unraveling how medicagol production is coordinated with other defense mechanisms could provide a more holistic understanding of plant immunity and offer new targets for breeding or engineering more resilient crops.
Integration into Multi-Omics Research for Systems-Level Understanding
To gain a comprehensive, systems-level understanding of the roles and regulation of this compound, its study must be integrated into a multi-omics framework. nih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of the biological system. frontiersin.org
For example, when a plant is challenged with a pathogen, a multi-omics analysis can simultaneously measure changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics), including medicagol and its precursors. nih.govfrontiersin.org By integrating these datasets, researchers can construct detailed regulatory networks that show how the perception of a pathogen signal leads to the activation of specific transcription factors, the expression of biosynthetic enzymes, and ultimately, the accumulation of medicagol. jordan.im
This integrated approach can help to:
Identify novel genes and proteins involved in the biosynthesis, transport, and degradation of medicagol.
Uncover regulatory networks that control its production in response to various stimuli.
Elucidate its mode of action by identifying the downstream metabolic and signaling pathways affected by its presence.
Characterize its role in complex biological interactions , such as plant-microbe symbiosis or pathogenesis. nih.gov
The application of multi-omics is not limited to plants. In studying the biological activities of medicagol on human cells or pathogens, a similar approach can reveal its mechanism of action. For instance, treating cancer cells with medicagol and analyzing the resulting changes in the transcriptome, proteome, and metabolome can pinpoint the specific pathways and processes that are disrupted, leading to cell death or growth inhibition. frontiersin.org
Ultimately, a systems biology approach, powered by multi-omics data, will be essential to move beyond studying this compound in isolation and to understand its function within the complex web of biological interactions. nih.gov
Q & A
Q. What are the primary natural sources of 3-Hydroxy-8,9-dimethoxycoumestan, and what methods are used for its isolation?
This compound is primarily isolated from Medicago sativa (alfalfa) and Myroxylon balsamum (Peruvian balsam) . It is also a major constituent in red propolis derived from Dalbergia ecastaphyllum resin . Isolation typically involves chromatographic techniques (e.g., HPLC) combined with solvent extraction. For plant materials, ethanol or methanol extraction followed by column chromatography with hexane/ethyl acetate gradients is commonly used. In propolis, alcoholic extraction (ethanol-water mixtures) is standard, with subsequent HPLC analysis to identify isoflavonoid fractions .
Q. How can researchers distinguish this compound from structurally related pterocarpans (e.g., maackiain)?
Structural elucidation relies on spectral
- UV/FT-IR : Coumestans exhibit distinct absorption bands due to their fused coumarin-like structure, differing from pterocarpans’ benzopyran moiety.
- NMR : The ¹H NMR spectrum of this compound shows characteristic methoxy proton signals at δ 3.8–4.0 ppm for the 8- and 9-OCH₃ groups, absent in pterocarpans like maackiain (which has a methylenedioxy group at δ 5.9–6.0 ppm) .
- Mass spectrometry : The molecular ion peak at m/z 312.278 (C₁₇H₁₂O₆) confirms its molecular formula, distinct from pterocarpans like medicarpin (C₁₆H₁₄O₄) .
Q. What are the standard protocols for quantifying this compound in plant extracts?
Quantification involves HPLC with UV detection at 280–320 nm, calibrated against a purified standard. For complex matrices like propolis, tandem mass spectrometry (LC-MS/MS) improves specificity. Sample preparation includes defatting with hexane and solid-phase extraction (C18 columns) to remove interfering compounds .
Advanced Research Questions
Q. How does the antioxidant activity of this compound compare to other isoflavonoids in Dalbergia ecastaphyllum?
In comparative studies, this compound demonstrates superior radical scavenging activity (IC₅₀ ~12 µM in DPPH assays) compared to medicarpin (IC₅₀ ~25 µM) and daidzein (IC₅₀ ~30 µM). This is attributed to its hydroxyl and methoxy substituents, which enhance electron donation. However, synergistic effects with other propolis constituents (e.g., prenylated acids) may amplify its in vivo efficacy .
Q. What experimental models are suitable for evaluating the renal protective effects of this compound?
The 5/6 renal ablation model in rats is widely used. Dosages of 150 mg/kg/day of red propolis extract (containing >60% this compound) administered orally for 12 weeks showed significant reductions in hypertension and glomerulosclerosis. Key endpoints include serum creatinine, proteinuria, and histopathological analysis of renal tissue .
Q. How can researchers address contradictions in reported bioactivity data for this compound?
Discrepancies often arise from variations in:
- Source material : Geographic differences in plant chemistry (e.g., Brazilian vs. Thai propolis) alter compound ratios .
- Extraction methods : Ethanol vs. aqueous extracts yield differing solubilities of hydroxylated vs. methoxylated derivatives.
- Assay conditions : Antioxidant activity may be overestimated in cell-free systems (e.g., DPPH) compared to cellular models. Standardizing protocols and using authenticated vouchers for plant sources improves reproducibility .
Q. What structural modifications enhance the bioavailability of this compound for therapeutic applications?
Methylation of the 3-hydroxy group improves metabolic stability by reducing glucuronidation. Alternatively, nanoencapsulation in lipid-based carriers increases solubility and absorption. In silico pharmacokinetic modeling (e.g., SwissADME) predicts that methoxy groups at positions 8 and 9 reduce cytochrome P450-mediated degradation .
Methodological Guidance
Q. What strategies are recommended for literature searches on this compound’s analogs?
Avoid relying solely on chemical names due to nomenclature variability. Use CAS Registry Numbers (e.g., 5252-40-4 for this compound) in databases like SciFinder or PubChem. For broader searches, combine IUPAC names with Boolean terms (e.g., "coumestan AND antioxidant NOT pterocarpan") in Web of Science or Google Scholar .
Q. How should researchers design dose-response studies for this compound in vivo?
- Acute toxicity : Start with OECD Guideline 423, testing doses from 50–2000 mg/kg in rodents.
- Chronic studies : Use logarithmic scaling (e.g., 10, 50, 150 mg/kg) over 3–6 months. Monitor hepatic/renal function via ALT, AST, and creatinine levels.
- Positive controls : Include known antioxidants (e.g., quercetin) or nephroprotectants (e.g., losartan) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
